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molecular formula C11H13BrN2O2 B8334690 2-acetamido-N-benzyl-2-bromoacetamide

2-acetamido-N-benzyl-2-bromoacetamide

Cat. No. B8334690
M. Wt: 285.14 g/mol
InChI Key: NGBWVSSPZVFOFX-UHFFFAOYSA-N
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Patent
US05378729

Procedure details

A BBr3 solution (1M in CH2Cl2, 1.1 equiv) was added to a solution of 2-acetamido-N-benzyl-2-ethoxyacetamide (1 equiv) in CH2Cl2 (10 mmol/125 mL). The mixture was stirred at room temperature (5 h) and then concentrated to dryness in vacuo to give 2-acetamido-N-benzyl-2-bromoacetamide as a pale yellow crystalline material. The bromo adduct was then dissolved in THF (10 mmol/250 mL), cooled (-78° C.), and then added over a 15 min interval to a cooled (-78° C.) solution of the heteroatom nucleophile in THF (1 mmol/1 mL). The reaction mixture was stirred at this temperature (30 min) and then at room temperature (90 min). The insoluble salts were filtered and the filtrate concentrated in vacuo. The residue was then purified by flash column chromatography on SiO2 gel using the indicated solvent as the eluent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)[Br:2].[C:5]([NH:8][CH:9](OCC)[C:10]([NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])(=[O:7])[CH3:6].C(Cl)Cl>>[C:5]([NH:8][CH:9]([Br:2])[C:10]([NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)OCC
Name
Quantity
125 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature (5 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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